molecular formula C12H11BrN2O B1526786 3-[(3-Bromopyridin-2-yl)oxy]-4-methylaniline CAS No. 1248099-14-0

3-[(3-Bromopyridin-2-yl)oxy]-4-methylaniline

Cat. No. B1526786
M. Wt: 279.13 g/mol
InChI Key: RSDWAGIGHNAMOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-[(3-Bromopyridin-2-yl)oxy]-4-methylaniline” is a chemical compound with the molecular formula C12H11BrN2O . It has a molecular weight of 279.13 g/mol . This compound is not intended for human or veterinary use and is typically used for research purposes.


Molecular Structure Analysis

The molecular structure of “3-[(3-Bromopyridin-2-yl)oxy]-4-methylaniline” consists of a bromopyridine group attached to a methylaniline group via an oxygen atom . The exact spatial arrangement of these groups can be determined using techniques such as X-ray crystallography or NMR spectroscopy.

Scientific Research Applications

Catalytic Synthesis and Non-Linear Optical Properties

A study on the Palladium(0) catalyzed synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline derivatives via Suzuki Cross-Coupling Reaction reveals the exploration of their non-linear optical properties, reactivity, and structural features. Through Suzuki cross-coupling reactions, various functional moieties were successfully incorporated, yielding analogs with potential applications in materials science due to their structural characteristics and electronic properties (Rizwan et al., 2021).

Bromodomain Ligands Discovery

In the realm of biochemistry, derivatives of 3-amino-2-methylpyridine, closely related to the structure , have been identified as ligands of the BAZ2B bromodomain. This discovery was facilitated by automatic docking and validated through protein crystallography, indicating the compound's significance in understanding protein interactions and potential therapeutic applications (Marchand, Lolli, & Caflisch, 2016).

Novel Pyridine-Based Derivatives Synthesis

Research on the efficient synthesis of novel pyridine-based derivatives via Suzuki Cross-Coupling Reaction of commercially available 5-Bromo-2-methylpyridin-3-amine showcases the creation of new compounds with potential for varied applications. The study includes quantum mechanical investigations and biological activity assessments, hinting at the versatility of these derivatives in scientific research (Ahmad et al., 2017).

Organic Synthesis and Polymerization

Further studies delve into the synthesis and application of related compounds in organic synthesis and polymerization processes. For instance, the continuous, homogeneous, and rapid synthesis of 4-bromo-3-methylanisole in a modular microreaction system demonstrates advancements in manufacturing processes for chemicals that serve as precursors or intermediates in various industrial applications (Xie et al., 2020).

properties

IUPAC Name

3-(3-bromopyridin-2-yl)oxy-4-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrN2O/c1-8-4-5-9(14)7-11(8)16-12-10(13)3-2-6-15-12/h2-7H,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSDWAGIGHNAMOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N)OC2=C(C=CC=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(3-Bromopyridin-2-yl)oxy]-4-methylaniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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